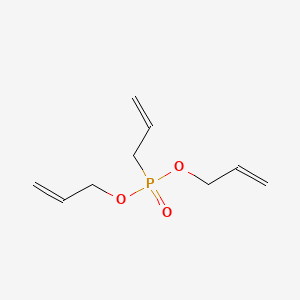
Phosphonic acid, allyl-, diallyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diallylphosphonate is an organophosphorus compound characterized by the presence of two allyl groups attached to a phosphonate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: Diallylphosphonate can be synthesized through several methods. One common approach involves the Michaelis-Arbuzov reaction, where trialkyl phosphites react with allyl halides under mild conditions to form diallylphosphonate. Another method includes the palladium-catalyzed cross-coupling of H-phosphonate diesters with allyl halides .
Industrial Production Methods: Industrial production of diallylphosphonate typically employs scalable methods such as the Michaelis-Arbuzov reaction due to its efficiency and high yield. The reaction is conducted under controlled temperatures and pressures to ensure optimal conversion rates and product purity .
Chemical Reactions Analysis
Types of Reactions: Diallylphosphonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphonic acids or phosphonates.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: It participates in nucleophilic substitution reactions, where the allyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are commonly employed.
Major Products Formed:
Oxidation: Phosphonic acids and phosphonates.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Scientific Research Applications
Diallylphosphonate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of diallylphosphonate involves its interaction with various molecular targets and pathways:
Molecular Targets: It can interact with enzymes and proteins, inhibiting their activity or altering their function.
Pathways Involved: Diallylphosphonate derivatives can modulate signaling pathways, leading to changes in cellular processes such as apoptosis, proliferation, and differentiation.
Comparison with Similar Compounds
Dimethylphosphonate: Similar in structure but with methyl groups instead of allyl groups.
Diethylphosphonate: Contains ethyl groups instead of allyl groups.
Vinylphosphonate: Features vinyl groups, offering different reactivity and applications.
Uniqueness: Diallylphosphonate is unique due to its allyl groups, which provide enhanced reactivity in cross-coupling and polymerization reactions. This makes it a valuable compound in the synthesis of complex molecules and materials .
Properties
Molecular Formula |
C9H15O3P |
|---|---|
Molecular Weight |
202.19 g/mol |
IUPAC Name |
3-[prop-2-enoxy(prop-2-enyl)phosphoryl]oxyprop-1-ene |
InChI |
InChI=1S/C9H15O3P/c1-4-7-11-13(10,9-6-3)12-8-5-2/h4-6H,1-3,7-9H2 |
InChI Key |
OEZDKAYURQJVOD-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOP(=O)(CC=C)OCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















